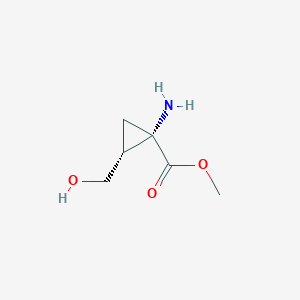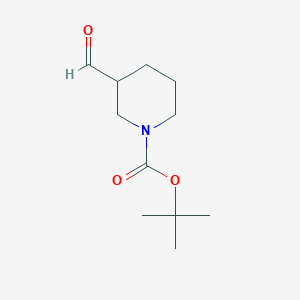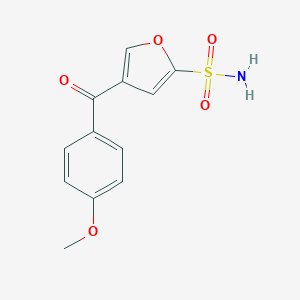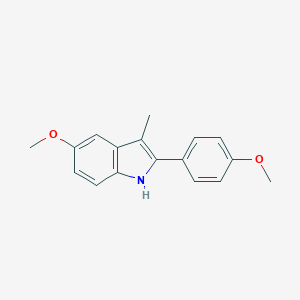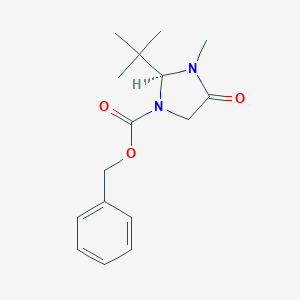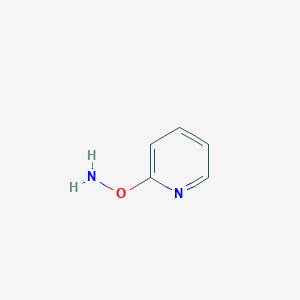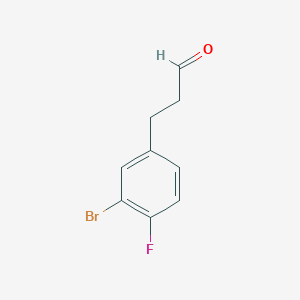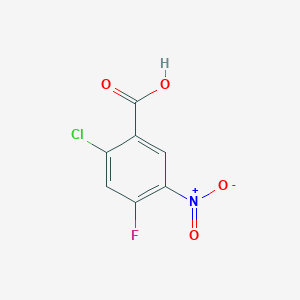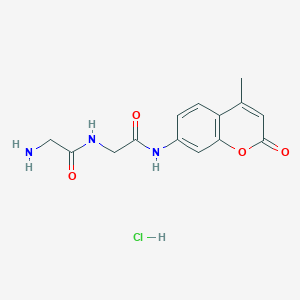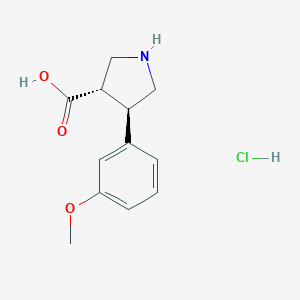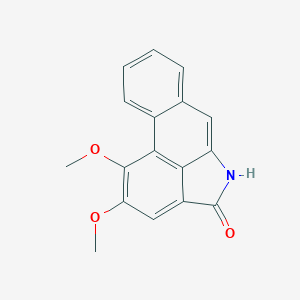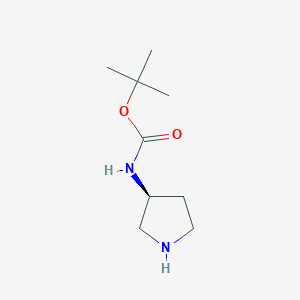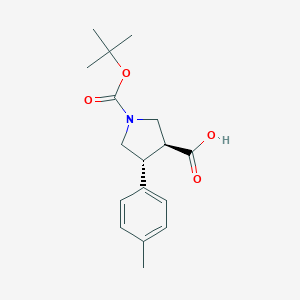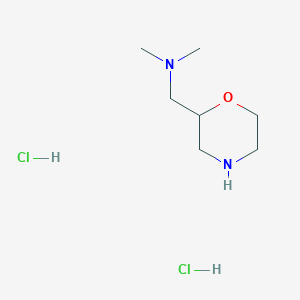
N,N-二甲基-1-(吗啉-2-基)甲胺二盐酸盐
描述
"N,N-Dimethyl-1-(morpholin-2-yl)methanamine dihydrochloride" is a chemical compound that has been studied for various applications, particularly in organic and medicinal chemistry. However, specific details on this compound under the exact name are limited.
Synthesis Analysis
The synthesis of related morpholine derivatives involves reactions under specific conditions. For instance, Singh et al. (2000) described the synthesis of morpholine derivatives by reacting 4-(2-chloroethyl)morpholine hydrochloride with generated ArTe− and Te2− under an N2 atmosphere, resulting in tellurated derivatives of morpholine (Singh, Sooriyakumar, Husebye, & Törnroos, 2000).
Molecular Structure Analysis
The molecular structure of morpholine derivatives is characterized by specific bonding and configurations. For example, in the study by Singh et al. (2000), the 1H- and 13C-NMR spectra of the synthesized compounds were used to determine the molecular structure, including the bond lengths and the geometry around the palladium and mercury atoms in the formed complexes (Singh, Sooriyakumar, Husebye, & Törnroos, 2000).
Chemical Reactions and Properties
Chemical reactions involving morpholine derivatives can lead to various products. For instance, the reaction of N-methylisatoic anhydride with 2-morpholinoethylamine demonstrated the formation of N-methyl-N′-(2-morpholinoethyl)anthranilamide, an intermediate in the synthesis of diazaphosphorinones, as reported by Borkenhagen et al. (1996) (Borkenhagen, Neda, Thönnessen, Jones, & Schmutzler, 1996).
Physical Properties Analysis
The physical properties, such as crystal structure and conformations, are crucial in understanding these compounds. Bakare et al. (2005) synthesized a compound where the morpholino ring adopted a chair conformation, indicating the importance of conformation in the compound's physical properties (Bakare, John, Butcher, & Zalkow, 2005).
Chemical Properties Analysis
The chemical properties, including reactivity and bonding, are central to the function of morpholine derivatives. The synthesis and transformations of various morpholine derivatives, as explored by Zagorevskii et al. (1980), highlight the diverse chemical properties these compounds can exhibit, such as their ability to undergo rearrangement processes under the influence of nucleophilic reagents (Zagorevskii, Novikova, Kucherova, Silenko, Artemenko, & Rozenberg, 1980).
科学研究应用
血流动力学特征和心血管活性
已在清醒的狗身上研究了某些含吗啉基化合物的血流动力学特征,例如 N-(2,5-二甲基-1H-吡咯-1-基)6-(4-吗啉基)-3-哒嗪胺盐酸盐 (MDL-899)。观察到这些化合物可通过减少总外周阻力来降低全身动脉血压。此外,由于血压下降引起的交感神经传出反射性增加,它们会增加心率、心输出量、心脏工作量和心肌收缩力。它们还能长期增强冠状动脉和肾脏血流,并具有降低肺阻力的特点。这表明它们可能通过主要作用于全身小动脉来作为血管扩张剂,产生小动脉扩张,类似于肼屈嗪诱导的作用(Di Francesco 等人,1986 年)。
动物模型中的药代动力学
已在大鼠和狗中探索了 MDL-899 的药代动力学,结果表明从胃肠道快速吸收,在 0.5-2 小时内达到峰值血浆水平。研究表明 MDL-899 快速代谢转化,在大鼠中观察到显着首过效应。该化合物对血清蛋白结合的亲和力非常低,并且分布容积大,表明其能够快速进入组织隔室。该化合物主要通过肾脏以代谢物的形式消除,表明在治疗中使用时需要考虑肾脏因素(Assandri 等人,1985 年)。
神经保护潜力
已经研究了四氢-N, N-二甲基-2, 2-二苯基-3-呋喃甲胺盐酸盐 (ANAVEX2-73) 等化合物在各种药理学和病理性健忘症模型中的抗健忘和神经保护潜力。ANAVEX2-73 与毒蕈碱乙酰胆碱和 sigma1 受体结合,亲和力在低微摩尔范围内,已显示出减轻东莨菪碱和二佐西平等药物引起的学习障碍的功效。此外,它在海马体中对氧化应激的保护活性突出了其在神经退行性疾病(如阿尔茨海默病)中的治疗潜力(Villard 等人,2011 年)。
属性
IUPAC Name |
N,N-dimethyl-1-morpholin-2-ylmethanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O.2ClH/c1-9(2)6-7-5-8-3-4-10-7;;/h7-8H,3-6H2,1-2H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJXLKNKRYBJJNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1CNCCO1.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10562629 | |
| Record name | N,N-Dimethyl-1-(morpholin-2-yl)methanamine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10562629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-Dimethyl-1-(morpholin-2-yl)methanamine dihydrochloride | |
CAS RN |
122894-40-0 | |
| Record name | N,N-Dimethyl-1-(morpholin-2-yl)methanamine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10562629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

